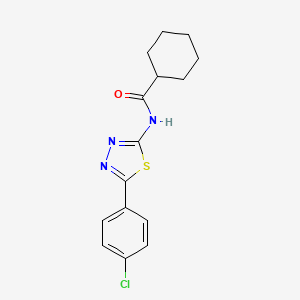![molecular formula C13H14N6O2 B2428379 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 866153-28-8](/img/structure/B2428379.png)
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine” is a derivative of 1-(3-nitropyridin-2-yl)piperazine . It has been synthesized and evaluated for its biological activity in various studies .
Synthesis Analysis
The synthesis of this compound involves the creation of derivatives of 1-(3-nitropyridin-2-yl)piperazine . The exact synthesis process can vary depending on the specific derivative being created .Molecular Structure Analysis
The molecular structure of this compound includes a 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide nucleus . The exact structure can vary depending on the specific derivative being created .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its biological activity. For example, it has been investigated for its urease inhibitory activity . The results showed that some derivatives of this compound are potent inhibitors .Scientific Research Applications
Chemical Group Classification
The compound 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine is classified within a group of chemical compounds that have therapeutic potential. Specifically, this compound falls under the chemical groups that include pyrimidines and piperazines, which are known for their diverse biological activities and medicinal importance. Research shows that compounds within these groups have been explored for various therapeutic uses, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The chemical groups also include pyrrolidines, thiazolidines, cyclohexanes, piperidines, and fused 5-carbon cycles, among others (Mendieta, Tarragó, & Giralt, 2011).
Piperazine Derivatives
Piperazine derivatives have shown significant medicinal value and are part of the structural framework of many marketed drugs. These derivatives are explored for their pharmacological potential in various domains such as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine properties. The structural versatility of the piperazine nucleus and its ability to exhibit different medicinal potential with slight modifications in the substitution pattern has been a focus of intense research. Studies suggest that modification of substituents present on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules, indicating its potential in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Pyrimidine-Based Biological Activities
Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Pyrimidine derivatives have been recognized for their potential in drug design due to their inhibitory response against various vital inflammatory mediators. Furthermore, the structure-activity relationships (SARs) of numerous pyrimidines have been studied extensively, offering insights for the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as urease and kinases . These enzymes play crucial roles in various biological processes, including nitrogen metabolism and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby disrupting the associated biological processes . For instance, certain derivatives of piperazine have been found to inhibit urease activity, which is crucial for the survival of certain pathogens .
Biochemical Pathways
This inhibition disrupts the breakdown of urea into ammonia and carbamate, potentially affecting the survival of certain pathogens .
Result of Action
Similar compounds have been found to exhibit significant activity against certain pathogens, such as mycobacterium tuberculosis and Helicobacter pylori , by inhibiting key enzymes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine has been shown to inhibit the activity of urease, a nickel-dependent enzyme . Urease catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate . The inhibition of urease by this compound can disrupt this process, potentially affecting the survival of certain pathogens .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with urease. By inhibiting urease, this compound can disrupt the normal pH balance within cells, which can have various effects on cellular function
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of urease . Through in silico analysis, it was shown that this compound develops favorable interactions with the active site of urease, having binding energies of -8.0 kcal/mol .
Metabolic Pathways
It is known to inhibit urease, which plays a role in nitrogen metabolism
properties
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-19(21)11-3-1-4-14-12(11)17-7-9-18(10-8-17)13-15-5-2-6-16-13/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFFQNULBPSBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)
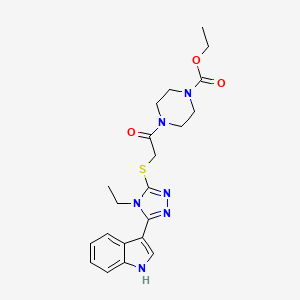
![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
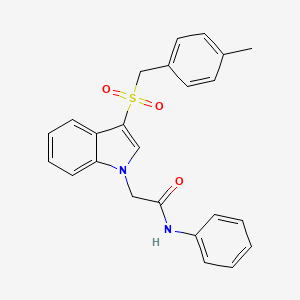
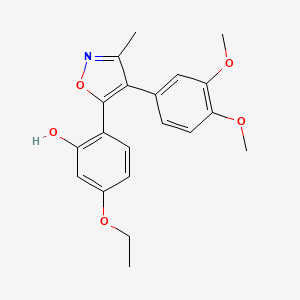
![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)
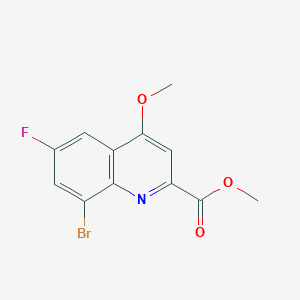
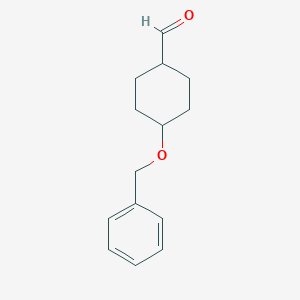
![4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2428312.png)
![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)



